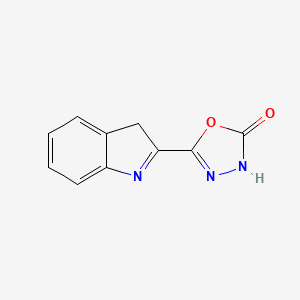![molecular formula C15H16N4S B12917769 9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine CAS No. 920503-50-0](/img/structure/B12917769.png)
9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is a purine derivative known for its unique structural features and potential applications in various scientific fields. Purine derivatives are widely studied due to their biological significance and potential therapeutic applications. This compound, with its benzyl and methylthioethyl substituents, offers interesting chemical properties that make it a subject of research in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine core with benzyl and methylthioethyl groups. The process often starts with the preparation of a suitable purine precursor, followed by selective alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine involves its interaction with specific molecular targets. The benzyl and methylthioethyl groups can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
6-Benzyl-2-chloropurine: Similar structure but with a chlorine atom instead of the methylthioethyl group.
2,6-Dibenzylpurine: Contains two benzyl groups instead of one benzyl and one methylthioethyl group.
Uniqueness: 9-Benzyl-6-(2-(methylthio)ethyl)-9H-purine is unique due to the presence of both benzyl and methylthioethyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
920503-50-0 |
|---|---|
Molekularformel |
C15H16N4S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
9-benzyl-6-(2-methylsulfanylethyl)purine |
InChI |
InChI=1S/C15H16N4S/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChI-Schlüssel |
SYRIRQBPASFDBD-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




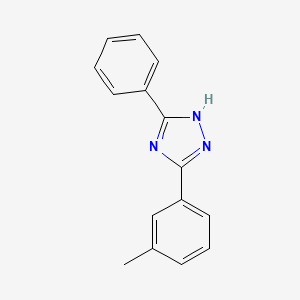
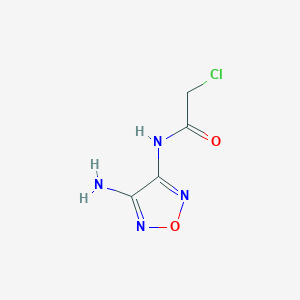
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
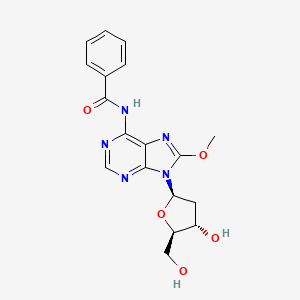
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
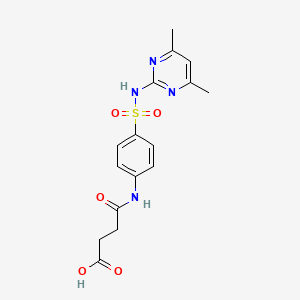
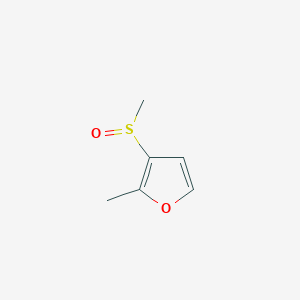
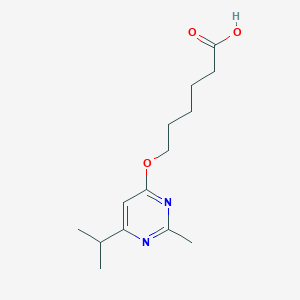
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
